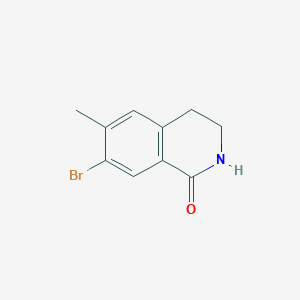

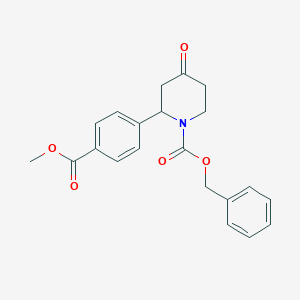

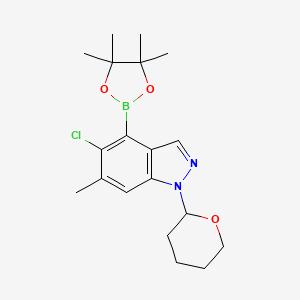

![molecular formula C40H45O4P B6294799 (11bR)-2,6-Bis[4-(tert-butyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% CAS No. 1569807-27-7](/img/structure/B6294799.png)

(11bR)-2,6-Bis[4-(tert-butyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Properties and Synthesis

(11bR)-4-Hydroxy-2,6-bis[2,4,6-tris(1-methylethylphenyl]-dinaphtho[2,1-d: 1′,2′-f][1,3,2]dioxaphosphepin-4-oxide is a white crystalline solid, soluble in common organic solvents such as dichloromethane, dioxane, toluene, and methanol. It is synthesized through preparative methods developed for chiral phosphoric acid catalysts, following procedures for substituted BINOL synthesis. The compound requires careful purification and standard handling precautions for laboratory chemicals (Hutchinson, 2013).

Applications in Enantioselective Catalysis

This compound, along with similar derivatives, is used to form stable complexes with palladium(II) and platinum(II), showcasing high enantioselectivity in reactions. For instance, Pd(II)-BINAPHANE catalysts display excellent enantioselectivity with values up to 99.6% in carbonyl-ene reactions between ethyl trifluoropyruvate and alkenes (Luo et al., 2010). Moreover, these compounds have shown efficacy in antimicrobial activities, particularly synthesized aryl amino benzyl dinaphtho derivatives (Haranath et al., 2005).

Versatility in Organic Synthesis

These compounds have been widely used as versatile chiral Bronsted acid catalysts in enantioselective addition reactions of nucleophiles to imines and carbonyl compounds, demonstrating their significance in organic synthesis (Gong, 2009).

Additional Applications

Furthermore, these compounds have shown potential in the synthesis of chelating tertiary phosphine oxides, being involved in cross-coupling reactions crucial for developing chelating ligands for ions of f-block elements (Zakirova et al., 2017).

Mecanismo De Acción

Target of Action

It’s known that the compound is a degradation product of secondary phosphite antioxidants . These antioxidants are used in polyolefin bioprocessing materials .

Mode of Action

The compound is known to inhibit cell growth It’s likely that it interferes with the normal functioning of the cells, leading to growth inhibition .

Biochemical Pathways

Given its role as a cell growth inhibitor, it’s likely that it affects pathways related to cell proliferation and survival .

Result of Action

The compound is known to inhibit cell growth . This suggests that it has cytotoxic effects, potentially leading to cell death.

Propiedades

IUPAC Name |

10,16-bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H45O4P/c1-39(2,3)29-19-15-25(16-20-29)33-23-27-11-7-9-13-31(27)35-36-32-14-10-8-12-28(32)24-34(38(36)44-45(41,42)43-37(33)35)26-17-21-30(22-18-26)40(4,5)6/h15-24H,7-14H2,1-6H3,(H,41,42) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYXGKDLBZQNNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=C3C(=C4CCCCC4=C2)C5=C6CCCCC6=CC(=C5OP(=O)(O3)O)C7=CC=C(C=C7)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H45O4P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

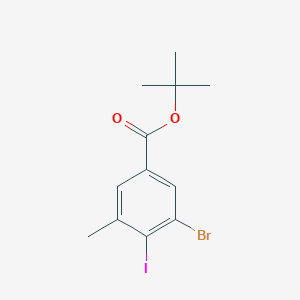

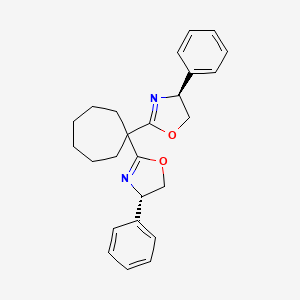

![(4R,4'R,5S,5'S)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294753.png)

![(4R,4'R,5S,5'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4,5-diphenyloxazole], 98%](/img/structure/B6294775.png)

![(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98%](/img/structure/B6294782.png)